molecular formula C12H13N3O B2515560 3-Methyl-1-[(quinolin-8-yl)methyl]urea CAS No. 1599362-97-6

3-Methyl-1-[(quinolin-8-yl)methyl]urea

Cat. No.: B2515560
CAS No.: 1599362-97-6
M. Wt: 215.256
InChI Key: WELZTXKYFRHFGB-UHFFFAOYSA-N
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Description

3-Methyl-1-[(quinolin-8-yl)methyl]urea is a urea derivative with the molecular formula C12H13N3O and a molecular weight of 215.256 g/mol.

Preparation Methods

The synthesis of 3-Methyl-1-[(quinolin-8-yl)methyl]urea typically involves the reaction of quinoline derivatives with methyl isocyanate. One common method includes the reaction of 8-quinolinylmethylamine with methyl isocyanate under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Methyl-1-[(quinolin-8-yl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where halogenated quinoline derivatives react with nucleophiles to form substituted products.

Scientific Research Applications

3-Methyl-1-[(quinolin-8-yl)methyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its interaction with various biological targets.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Methyl-1-[(quinolin-8-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function and leading to various biological effects . The exact pathways and targets are still under investigation, but its ability to interfere with cellular processes makes it a compound of interest in drug development .

Comparison with Similar Compounds

3-Methyl-1-[(quinolin-8-yl)methyl]urea can be compared with other quinoline derivatives, such as:

    Quinoline: A simpler structure with a wide range of applications in medicinal chemistry.

    8-Hydroxyquinoline: Known for its antimicrobial properties and used in various industrial applications.

    Quinoline N-oxide: An oxidized form of quinoline with distinct chemical properties and reactivity.

The uniqueness of this compound lies in its urea moiety, which imparts different chemical and biological properties compared to other quinoline derivatives .

Properties

IUPAC Name

1-methyl-3-(quinolin-8-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-13-12(16)15-8-10-5-2-4-9-6-3-7-14-11(9)10/h2-7H,8H2,1H3,(H2,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELZTXKYFRHFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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